molecular formula C9H9ClO3 B13209581 4-(Chloromethyl)-3-methoxybenzoic acid

4-(Chloromethyl)-3-methoxybenzoic acid

Cat. No.: B13209581
M. Wt: 200.62 g/mol
InChI Key: ZUQFTOIGRULKNR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methoxybenzoic acid (CAS 1822631-58-2) is a benzoic acid derivative of high interest in organic and medicinal chemistry research . This compound, with a molecular formula of C9H9ClO3 and a molecular weight of 200.62, serves as a valuable multifunctional synthetic intermediate . The presence of both a carboxylic acid group and a chloromethyl moiety on the methoxy-substituted aromatic ring provides two distinct reactive sites for further chemical transformation. This allows researchers to utilize this molecule as a key building block in the synthesis of more complex structures. While specific biological activity data for this exact compound is limited from the search results, its high purity and well-defined structure make it suitable for applications in method development, chemical biology, and material science. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

4-(chloromethyl)-3-methoxybenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

ZUQFTOIGRULKNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloromethyl 3 Methoxybenzoic Acid

Retrosynthetic Disconnections and Strategic Considerations

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. ub.edu For 4-(chloromethyl)-3-methoxybenzoic acid, several logical disconnections can be proposed, each presenting unique strategic advantages and challenges. The primary considerations revolve around the introduction of the chloromethyl group and the management of the two existing functional groups—the electron-donating methoxy (B1213986) group and the electron-withdrawing, meta-directing carboxylic acid group.

The most straightforward disconnections involve the key functional groups:

C-C Bond Disconnection: Breaking the bond between the aromatic ring and the chloromethyl group is a primary strategy. This approach points to an electrophilic aromatic substitution, specifically a chloromethylation reaction on a 3-methoxybenzoic acid precursor. The key challenge lies in controlling the regioselectivity, as the methoxy group directs ortho- and para-, while the carboxylic acid directs meta-.

C-Cl Bond Disconnection (Functional Group Interconversion - FGI): An alternative strategy is to disconnect the carbon-chlorine bond. This identifies 4-(hydroxymethyl)-3-methoxybenzoic acid as a late-stage intermediate, which can be converted to the target compound using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

C-H Bond Disconnection via FGI: A third approach considers the chloromethyl group as arising from a methyl group via radical substitution. This identifies 3-methoxy-4-methylbenzoic acid (iso-vanillic acid) as a key precursor. This route transforms the problem from one of regioselective C-C bond formation to one of selective C-H bond halogenation.

These strategic disconnections are summarized in the table below.

Disconnection TypeBond BrokenPrecursor/SynthonCorresponding Reagent/Starting MaterialStrategic Consideration
C-C (Chloromethylation)Ar-CH₂Cl3-Methoxybenzoic acid + ⁺CH₂Cl3-Methoxybenzoic acid + (HCHO / HCl / ZnCl₂)Regioselectivity challenge due to competing directing groups. youtube.com
C-Cl (FGI)CH₂-Cl4-(Hydroxymethyl)-3-methoxybenzoic acid4-(Hydroxymethyl)-3-methoxybenzoic acid + SOCl₂Requires prior synthesis of the hydroxymethyl intermediate.
C-H (FGI)CH₃ -> CH₂Cl3-Methoxy-4-methylbenzoic acid3-Methoxy-4-methylbenzoic acid + Cl₂/UV lightRequires a selective radical chlorination without affecting the aromatic ring. prepchem.com

Classical and Refined Preparative Routes

Classical synthesis of this compound relies on well-established, multi-step sequences that often require careful control of reaction conditions and the strategic use of protecting groups.

Multistep Synthetic Sequences

A robust and frequently employed route begins with 3-methoxy-4-methylbenzoic acid. This precursor already possesses the correct substitution pattern, simplifying the synthesis to a functional group interconversion of the methyl group. The sequence is as follows:

Radical Chlorination: The methyl group of 3-methoxy-4-methylbenzoic acid is converted to a chloromethyl group. This is typically achieved through a free-radical halogenation reaction. A common method involves dissolving the starting material in a suitable solvent like chlorobenzene and introducing elemental chlorine while irradiating with UV light. prepchem.com This process selectively chlorinates the benzylic position.

An alternative multistep synthesis can be envisioned starting from 3-hydroxy-4-methylbenzoic acid, which involves an initial etherification step before proceeding with the chlorination.

Directed Functionalization Approaches

Direct functionalization aims to install the chloromethyl group onto a simpler precursor like 3-methoxybenzoic acid. The primary method for this is the Blanc chloromethylation , which uses formaldehyde, hydrogen chloride, and a Lewis acid catalyst such as zinc chloride. youtube.com

Protecting Group Strategies in Synthesis

To overcome the challenges associated with the free carboxylic acid, particularly its deactivating effect on the aromatic ring and its acidity, protecting group strategies are often employed. wikipedia.org A protecting group temporarily masks the carboxylic acid, allowing other transformations to occur more efficiently.

A common strategy involves converting the carboxylic acid into an ester, such as a methyl or tert-butyl ester. google.com

Protection: 3-methoxybenzoic acid is converted to its corresponding ester (e.g., methyl 3-methoxybenzoate) via Fischer esterification using methanol (B129727) and a catalytic amount of acid.

Functionalization: The chloromethylation reaction is then performed on the ester. The ester group is still a meta-director but is less deactivating than the free carboxylic acid, leading to improved yields for the electrophilic substitution at the position para to the methoxy group.

Deprotection: The final step is the hydrolysis of the ester back to the carboxylic acid, typically under basic conditions (saponification) followed by acidic workup.

The use of orthogonal protecting groups allows for the selective removal of one group in the presence of others, a key strategy in complex syntheses. wikipedia.org

Protecting GroupProtection ReagentDeprotection ConditionNotes
Methyl EsterCH₃OH, H⁺NaOH or HCl (aq), heatSimple and common; cleavage can be harsh.
Benzyl (B1604629) EsterBenzyl alcohol, H⁺H₂, Pd/C (Hydrogenolysis)Cleavage is mild and orthogonal to many other groups. nih.gov
tert-Butyl EsterIsobutylene, H⁺ or t-BuOH/DCCTrifluoroacetic acid (TFA)Cleaved under mild acidic conditions. google.com

Modern Catalytic Synthesis Paradigms

Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency and selectivity in C-H bond functionalization. rsc.org

Transition Metal-Catalyzed Transformations for Benzoic Acid Derivatives

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to classical methods. researchgate.net Benzoic acids are particularly interesting substrates because the carboxyl group can act as a directing group to guide the catalyst to a specific position. researchgate.net

Ortho-C-H Functionalization: Catalysts based on palladium (Pd), rhodium (Rh), and iridium (Ir) are widely used for the ortho-functionalization of benzoic acids. acs.orgnih.gov The carboxyl group chelates to the metal center, directing the catalytic functionalization to the C-H bonds at the ortho positions (C2 and C6). While this is a highly developed field, it is not directly applicable for synthesizing the target compound, as it would lead to the wrong isomer.

Meta-C-H Functionalization: The activation of the meta C-H bond of benzoic acids is a significant challenge due to the lack of a direct chelation pathway. nih.gov Recent advances have utilized specialized, removable templates that bind to the carboxylic acid and position the catalyst to functionalize the meta position. researchgate.netnih.gov This strategy, however, would target the C5 position of the starting 3-methoxybenzoic acid, which is again not the desired C4 position.

Catalysis Directed by Other Functional Groups: For the synthesis of this compound, a successful catalytic strategy would need to override the strong ortho-directing effect of the carboxyl group and instead be governed by the electronic properties of the methoxy group. The methoxy group enhances the nucleophilicity of the para position (C4), making it more susceptible to electrophilic-type C-H activation. mdpi.com A hypothetical catalytic cycle could involve a transition metal catalyst that facilitates the C-H activation at the most electron-rich site, leading to the desired C4-functionalized product. While direct catalytic chloromethylation of this specific substrate remains an area of development, the principles of catalyst-controlled regioselectivity in C-H activation are a major focus of current research. chemrxiv.org

Organocatalytic and Biocatalytic Approaches

The application of organocatalysis and biocatalysis to the synthesis of halogenated aromatic compounds represents a frontier in green chemistry. While specific examples for the direct synthesis of this compound using these methods are not extensively documented in current literature, the principles underlying these fields suggest significant potential.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, could offer pathways that avoid the use of toxic heavy metals. For instance, a hypothetical organocatalytic approach to the chlorination of the benzylic position of 3-methoxy-4-methylbenzoic acid might involve the activation of a chlorine source by an organic catalyst to promote a selective radical substitution.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents an even more environmentally benign alternative. Halogenating enzymes, such as haloperoxidases, could theoretically be engineered to selectively chlorinate the methyl group of a suitable precursor. However, the substrate specificity and operational stability of such enzymes would be critical factors to address. The development of robust enzymes for such specific transformations is a subject of ongoing research.

Photochemical and Electrochemical Synthetic Pathways

Photochemical Synthesis

Photochemical reactions, initiated by the absorption of light, offer a powerful tool for the synthesis of this compound. The side-chain chlorination of toluene and its derivatives is a well-established industrial process that often utilizes photochemical initiation. This method proceeds via a free-radical chain reaction mechanism.

The process begins with the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•) upon irradiation with UV light. A chlorine radical then abstracts a hydrogen atom from the methyl group of 3-methoxy-4-methylbenzoic acid to form a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl). This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the aromatic ring. The benzylic radical then reacts with another molecule of Cl₂ to yield the desired product, this compound, and a new chlorine radical, which propagates the chain reaction.

The regioselectivity of this reaction is high for the benzylic position due to the lower bond dissociation energy of the benzylic C-H bond compared to the aromatic C-H bonds. By controlling the reaction conditions, such as the intensity of the light source and the concentration of chlorine, the formation of dichlorinated and trichlorinated byproducts can be minimized.

Electrochemical Synthesis

Electrochemical methods provide an alternative pathway for the synthesis of chlorinated aromatic compounds. While a direct electrochemical synthesis of this compound from 3-methoxy-4-methylbenzoic acid is not prominently reported, related electrochemical transformations suggest its feasibility. For example, electrochemical methods have been employed for the generation of halogenating agents in situ, which can then react with the substrate.

An indirect electrochemical approach could involve the oxidation of a chloride source (e.g., HCl or a metal chloride) at the anode to generate reactive chlorine species. These species could then participate in a chemical chlorination of the benzylic position of 3-methoxy-4-methylbenzoic acid. The key advantage of this approach is the avoidance of handling and transporting hazardous chlorine gas. Furthermore, the reaction rate and selectivity can often be finely tuned by controlling the electrode potential and current density.

Mechanistic Investigations of Key Synthetic Steps

Elucidation of Reaction Intermediates

The key reaction intermediate in the photochemical or radical-initiated synthesis of this compound is the 3-methoxy-4-(carboxy)benzyl radical . This intermediate is formed by the abstraction of a hydrogen atom from the methyl group of 3-methoxy-4-methylbenzoic acid by a chlorine radical.

The structure of this benzylic radical is significantly stabilized by resonance. The unpaired electron can be delocalized over the methylene carbon and the ortho and para positions of the aromatic ring. This delocalization is a crucial factor in the high regioselectivity of the benzylic chlorination, as the energy required to form this stabilized radical is considerably lower than that required to form an aryl radical by abstracting a hydrogen from the aromatic ring.

The presence of the methoxy and carboxylic acid groups on the ring will influence the electron density distribution in the aromatic system and, consequently, the stability and reactivity of the benzylic radical intermediate.

Kinetic and Thermodynamic Aspects of Formation Reactions

The kinetics of free-radical halogenations are typically characterized by a three-step process: initiation, propagation, and termination.

Initiation: The rate of this step is dependent on the intensity of the light source in photochemical reactions or the decomposition rate of the radical initiator in thermally initiated reactions.

Termination: These are diffusion-controlled reactions where two radicals combine.

Kinetic and Thermodynamic Parameters for Typical Benzylic Chlorination
Parameter Typical Value/Characteristic
Activation Energy (Propagation)Low, allowing for rapid reaction
Enthalpy of Reaction (ΔH)Exothermic
Key IntermediateResonance-stabilized benzylic radical
Rate Dependence (Photochemical)Dependent on light intensity and reactant concentrations

Sustainable Synthesis Principles and Process Intensification Research

The synthesis of this compound is an area where the principles of green chemistry and process intensification can be applied to great effect.

Sustainable Synthesis Principles

The traditional use of molecular chlorine as a chlorinating agent raises safety and environmental concerns. Modern research focuses on alternative, safer chlorinating agents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). researchgate.net These reagents are solid, easier to handle, and can be used under milder conditions, often in conjunction with a photocatalyst under visible light irradiation. organic-chemistry.org This approach avoids the need for UV light and gaseous chlorine. organic-chemistry.org

Furthermore, the development of catalytic systems that can utilize benign chloride sources like NaCl or HCl under oxidative conditions is a key area of research for sustainable halogenation.

Process Intensification Research

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of this compound, particularly through photochemical routes, microreactors and continuous flow systems offer significant advantages.

Chemical Reactivity and Transformational Pathways of 4 Chloromethyl 3 Methoxybenzoic Acid

Reactions Involving the Chloromethyl Group

The chloromethyl group, a benzylic halide, is a key site of reactivity in 4-(chloromethyl)-3-methoxybenzoic acid. Its position on the benzene (B151609) ring, adjacent to the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group, influences its reactivity profile. Benzylic halides are notably reactive due to the stabilization of reaction intermediates by the adjacent aromatic ring.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic chloride in this compound is highly susceptible to nucleophilic substitution. This can proceed through either an SN1 or SN2 mechanism, and often a mixture of both, depending on the reaction conditions. stackexchange.comquora.com

SN1 Pathway: The SN1 mechanism involves the formation of a benzylic carbocation intermediate. This carbocation is resonance-stabilized, as the positive charge can be delocalized into the benzene ring. askiitians.comquora.com The presence of the methoxy group at the meta position provides some electronic stabilization, while the para-carboxylic acid group is deactivating. Polar, protic solvents favor the SN1 pathway by stabilizing this carbocation intermediate.

SN2 Pathway: The SN2 mechanism involves a backside attack by a nucleophile in a single, concerted step. stackexchange.com For a primary benzylic halide like the chloromethyl group, steric hindrance is minimal, making the SN2 pathway highly viable. stackexchange.com Strong, aprotic solvents and high concentrations of a strong nucleophile favor this mechanism. The transition state of the SN2 reaction is also stabilized by conjugation with the aromatic ring. askiitians.com

The choice between SN1 and SN2 is dependent on the solvent and the nature of the nucleophile. For instance, hydrolysis in a protic solvent like water can proceed via an SN1 mechanism, whereas reaction with a strong nucleophile like an azide (B81097) or cyanide in an aprotic solvent would favor an SN2 pathway. quora.comquora.com

Reaction TypeNucleophileTypical ProductFavored PathwayConditions
HydrolysisH₂O4-(Hydroxymethyl)-3-methoxybenzoic acidSN1Aqueous, protic solvent
AlkoxylationRO⁻ (e.g., CH₃O⁻)4-(Alkoxymethyl)-3-methoxybenzoic acidSN2Aprotic solvent, strong nucleophile
CyanationCN⁻4-(Cyanomethyl)-3-methoxybenzoic acidSN2Aprotic solvent (e.g., DMSO, DMF)
AminationNH₃, RNH₂, R₂NH4-(Aminomethyl)-3-methoxybenzoic acid derivativesSN2Often in a polar solvent

Eliminations Leading to Olefins

Standard β-elimination reactions are not a viable pathway for the chloromethyl group of this compound. This is because there are no hydrogen atoms on a carbon adjacent (β-position) to the chloromethyl carbon. Therefore, the formation of an olefin through the removal of HCl is structurally not possible.

Radical Initiated Reactions and Mechanistic Implications

The C-Cl bond in the benzylic position can undergo homolytic cleavage under radical conditions, such as exposure to UV light or in the presence of a radical initiator. wikipedia.orgaip.org This generates a stabilized benzylic radical.

The formation of the benzyl (B1604629) radical is a key step, which can then participate in various radical reactions:

Hydrogen Abstraction: The benzyl radical can abstract a hydrogen atom from a donor molecule to form 4-methyl-3-methoxybenzoic acid.

Coupling Reactions: Two benzyl radicals can couple to form a bibenzyl derivative. Recent research has shown that photoredox catalysis can facilitate the reductive homocoupling of benzyl chlorides to form bibenzyl structures. nih.gov

Oxygenation: In the presence of oxygen, the benzyl radical can be trapped to form a peroxyl radical, which can lead to the formation of the corresponding aldehyde (4-formyl-3-methoxybenzoic acid) and alcohol (4-hydroxymethyl-3-methoxybenzoic acid). rsc.org

These radical pathways are mechanistically distinct from the ionic pathways of nucleophilic substitution and are typically initiated by light or specific radical-generating reagents. aip.orgrsc.org

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that undergoes a variety of condensation and reduction reactions. libretexts.org Its acidity is influenced by the substituents on the aromatic ring; the electron-withdrawing nature of the chloromethyl group and the electron-donating character of the methoxy group both play a role. libretexts.org

Esterification, Amidation, and Related Condensation Reactions

Esterification: The carboxylic acid can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org This is a reversible equilibrium-driven process. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated by conversion to a more reactive derivative, such as an acyl chloride or by using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), to facilitate ester formation under milder conditions. researchgate.net

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult due to an acid-base reaction forming a stable carboxylate salt. masterorganicchemistry.com Therefore, the carboxylic acid must first be activated. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), HATU, or by converting the carboxylic acid to an acyl chloride. Recently, titanium-based catalysts like TiF₄ have also been shown to be effective for direct amidation. researchgate.net These methods facilitate the formation of the amide bond by creating a better leaving group on the carbonyl carbon.

ReactionReagentsProductGeneral Method
EsterificationMethanol (B129727) (CH₃OH), H₂SO₄ (cat.)Methyl 4-(chloromethyl)-3-methoxybenzoateFischer Esterification masterorganicchemistry.com
EsterificationEthanol (C₂H₅OH), DMTMM, N-methylmorpholineEthyl 4-(chloromethyl)-3-methoxybenzoateCoupling Agent Method researchgate.net
AmidationBenzylamine, TiF₄ (cat.)N-Benzyl-4-(chloromethyl)-3-methoxybenzamideCatalytic Direct Amidation researchgate.net
AmidationAniline, DCC4-(Chloromethyl)-3-methoxy-N-phenylbenzamideCarbodiimide Coupling

Reduction Chemistry and Functional Group Interconversions

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as carboxylic acids are relatively resistant to reduction.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. cutm.ac.inic.ac.uklibretexts.org The reaction proceeds via the formation of a lithium carboxylate salt, which is then reduced. masterorganicchemistry.commasterorganicchemistry.com An acidic workup is required to protonate the resulting alkoxide and yield 4-(chloromethyl)-3-methoxybenzyl alcohol. It is important to note that LiAlH₄ can also reduce the chloromethyl group to a methyl group, so careful control of reaction conditions may be necessary to achieve chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Decarboxylation Studies and Side Reactions

The decarboxylation of aromatic carboxylic acids, such as this compound, involves the removal of the carboxyl group (-COOH) as carbon dioxide. This transformation typically requires significant energy input, with reaction temperatures often exceeding 140°C. nih.gov The reactivity and rate of decarboxylation are heavily influenced by the nature and position of other substituents on the aromatic ring. nist.gov

For this compound, the primary product of decarboxylation would be 4-(chloromethyl)-2-methoxytoluene. However, the conditions required for decarboxylation can also promote side reactions involving the highly reactive chloromethyl group. The benzylic chloride moiety is susceptible to nucleophilic substitution and elimination reactions, especially at elevated temperatures. This can lead to the formation of polymeric materials or other derivatives, depending on the reaction medium and the presence of any nucleophiles. Thermal decomposition could also lead to the formation of aryl radicals, which can participate in coupling reactions. nist.gov

Table 1: General Conditions for Decarboxylation of Substituted Benzoic Acids

Substrate ExampleConditionsPrimary ProductObserved Side Reactions/Notes
4-Hydroxybenzoic Acid400 °C, 1 hourPhenol (B47542)Nearly complete conversion. nist.gov
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid)400 °C, 1 hourGuaiacol (B22219) (2-Methoxyphenol)Decomposition of guaiacol to catechol observed. nist.gov
Unactivated Benzoic Acids>140-200 °C, often with Cu catalystBenzene derivativeHigh activation barrier; requires harsh conditions. nih.gov
This compound (Predicted)High Temperature (>200 °C)4-Chloromethyl-2-methoxytoluenePotential for polymerization, nucleophilic substitution of the chloride, or radical coupling.

Transformations Involving the Methoxy Group

Selective Demethylation Methodologies

The methoxy group (-OCH₃) is a common functional group that can be converted to a hydroxyl group (-OH) through demethylation. This transformation is crucial for synthesizing phenolic compounds. The selective cleavage of the aryl methyl ether in this compound to yield 4-(chloromethyl)-3-hydroxybenzoic acid can be achieved using various reagents.

Common methodologies for demethylation include the use of strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for cleaving aryl ethers. Other Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are also employed, sometimes in specific solvents like acetonitrile (B52724) to enhance selectivity. google.com Another approach involves using nucleophilic reagents in high-boiling solvents; for instance, lithium chloride in N,N-dimethylformamide (DMF) has been shown to be effective for the demethylation of electron-deficient aromatic methyl ethers. researchgate.net The choice of reagent is critical to avoid unwanted reactions with the other functional groups, namely the carboxylic acid and the reactive benzylic chloride. For example, strongly basic conditions could lead to substitution of the chloromethyl group.

Table 2: Reagents for Selective Demethylation of Aryl Methyl Ethers

Reagent ClassExample ReagentTypical ConditionsNotes
Lewis AcidsBoron Tribromide (BBr₃)Dichloromethane (DCM), low temperature to room temp.Highly effective but can be unselective with multiple sensitive groups.
Lewis AcidsAluminum Chloride (AlCl₃)Various solvents (e.g., benzene, acetonitrile)Can be used for regioselective demethylation in some cases. google.com
Nucleophilic SaltsLithium Chloride (LiCl)N,N-Dimethylformamide (DMF), refluxParticularly effective for ethers on electron-deficient rings. researchgate.net
Organosulfur ReagentsSodium Thioethoxide (EtSNa)N,N-Dimethylformamide (DMF), refluxA strong nucleophile that attacks the methyl group.
BiocatalyticCytochrome P450 Enzymes (e.g., CYP199A4)Aqueous buffer, ambient temp.Highly selective; favors demethylation at the para position. rsc.org

Alternative Oxygen Functionalizations

Beyond demethylation to a hydroxyl group, the oxygen functionality can be further modified. Once the parent compound is converted to 4-(chloromethyl)-3-hydroxybenzoic acid, the resulting phenolic hydroxyl group can undergo a variety of reactions. These transformations allow for the introduction of different alkoxy or aryloxy groups, or the formation of esters, significantly expanding the molecular diversity accessible from the starting material.

Standard etherification reactions, such as the Williamson ether synthesis, can be performed by first deprotonating the phenol with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide. This would convert the hydroxyl group into a different ether functionality. Similarly, esterification can be achieved by reacting the phenol with an acyl chloride or carboxylic anhydride (B1165640) under basic conditions (e.g., in the presence of pyridine (B92270) or triethylamine) to form a phenyl ester. These reactions provide pathways to modify the properties of the molecule by introducing new functional groups at the 3-position.

Aromatic Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. libretexts.org In this compound, the ring is trisubstituted, and the directing effects of all three groups must be considered.

Methoxy group (-OCH₃): Strongly activating and an ortho, para-director due to its ability to donate electron density via resonance.

Carboxylic acid group (-COOH): Strongly deactivating and a meta-director because of its electron-withdrawing inductive and resonance effects.

Chloromethyl group (-CH₂Cl): Weakly deactivating due to the inductive effect of the chlorine atom, but is considered an ortho, para-director.

The powerful activating and directing effect of the methoxy group is expected to dominate the reaction's regioselectivity. libretexts.org The positions ortho to the methoxy group are C2 and C4. The C4 position is already substituted, so electrophilic attack is directed to the C2 position. The position para to the methoxy group is C6. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. The deactivating carboxylic acid group will direct incoming electrophiles away from its ortho positions (C2 and C6) and towards its meta position (C5), but its influence is generally overcome by the strong activating methoxy group.

Table 3: Analysis of Directing Effects for Electrophilic Substitution

SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions for Attack
-OCH₃C3Activating (Resonance)ortho, paraC2, C4 (blocked), C6
-COOHC1Deactivating (Inductive & Resonance)metaC3 (blocked), C5
-CH₂ClC4Deactivating (Inductive)ortho, paraC3 (blocked), C5
Predicted Overall Outcome C2 and C6 (dominated by -OCH₃)

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of substituted aromatics. bohrium.com This method utilizes a directing metalation group (DMG) to deliver an organolithium base to a specific ortho position, resulting in deprotonation and formation of an aryllithium species. This intermediate can then be trapped with various electrophiles.

In this compound, both the carboxylic acid and the methoxy group can function as DMGs. nih.govnih.gov The regioselectivity of the lithiation can often be controlled by the choice of base and reaction conditions. nih.govorganic-chemistry.org

Carboxylate as Director: The carboxylate group (formed by initial deprotonation of the acid with the organolithium base) is a potent DMG. Using bases like s-BuLi/TMEDA at low temperatures typically directs lithiation to the position ortho to the carboxylate. nih.govorganic-chemistry.org For the target molecule, this would be the C2 position.

Methoxy as Director: The methoxy group is also an effective DMG. Certain base systems, such as n-BuLi/t-BuOK, have been shown to favor lithiation at the position ortho to the methoxy group. nih.govnih.gov In this case, this would also correspond to the C2 position.

Given that both directing groups favor deprotonation at C2, this position is the most probable site for lithiation. Functionalization at C6 is less likely via DoM unless the C2 position is sterically hindered or electronically disfavored. The reactive chloromethyl group at C4 could potentially react with the strong organolithium bases, leading to side products, which presents a challenge for this synthetic strategy.

Regio-, Chemo-, and Stereoselective Aspects in Derivatization

Chemoselectivity: The presence of both a carboxylic acid and a benzylic chloride allows for selective reactions.

Reactions at the Carboxylic Acid: Standard esterification or amidation reactions would likely proceed at the carboxylic acid group, leaving the chloromethyl group intact under appropriate conditions.

Reactions at the Chloromethyl Group: The benzylic chloride is susceptible to nucleophilic substitution (an SN2 or SN1-type reaction depending on the conditions and nucleophile). This allows for the introduction of a wide variety of functional groups at this position. Chemoselectivity would be crucial to avoid reactions at the carboxylic acid. For instance, using a non-basic nucleophile would favor substitution at the chloromethyl position without deprotonating the carboxylic acid.

Stereoselectivity: For reactions that could introduce a new chiral center, for example, by nucleophilic substitution at the benzylic carbon with a chiral nucleophile, the potential for stereoselectivity exists. However, without specific experimental data, any discussion on stereoselective outcomes would be purely speculative. There is no information in the provided search results to suggest that stereoselective derivatizations of this compound have been studied.

Comprehensive Mechanistic Studies of Reactive Pathways

Detailed mechanistic studies specifically for this compound are not available in the provided search results. However, the likely reactive pathways can be inferred from general organic chemistry principles.

Nucleophilic Substitution at the Benzylic Carbon: The reaction of the chloromethyl group with a nucleophile would likely proceed through a standard nucleophilic substitution mechanism. The transition state and the possibility of a carbocation intermediate would be influenced by the solvent polarity and the nature of the nucleophile. The methoxy group at the meta position would have a modest electronic influence on the stability of a potential benzylic carbocation.

A hypothetical reaction is presented below, illustrating a typical nucleophilic substitution:

ReactantNucleophile (Nu-)ProductReaction Type
This compound-OH4-(Hydroxymethyl)-3-methoxybenzoic acidNucleophilic Substitution
This compound-CN4-(Cyanomethyl)-3-methoxybenzoic acidNucleophilic Substitution
This compoundR-NH24-((Alkylamino)methyl)-3-methoxybenzoic acidNucleophilic Substitution

Reactions involving the Carboxylic Acid: Esterification would proceed via the well-established Fischer-Speier mechanism in the presence of an alcohol and an acid catalyst. Amide formation would typically require activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine.

Due to the lack of specific research findings, a more detailed analysis of the reaction mechanisms, including kinetic data, computational studies, or detailed electron-pushing diagrams for specific reactions of this compound, cannot be provided at this time.

Advanced Applications in Synthetic Organic Chemistry Research

Utility as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the carboxylic acid and chloromethyl groups on the methoxy-substituted benzene (B151609) ring makes 4-(Chloromethyl)-3-methoxybenzoic acid an ideal scaffold for building molecular complexity. These two functional groups can be addressed selectively or react in concert, providing chemists with a flexible platform for divergent and convergent synthetic strategies.

The structural motifs present in this compound are found within several classes of pharmaceutically active compounds, making it a key precursor for various advanced pharmaceutical intermediates. Its role is particularly notable in the synthesis of compounds targeting cardiovascular diseases and cancer.

One of the significant applications of related structures is in the synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. The core of Ivabradine contains a 3,4-dimethoxybenzocyclobutane moiety. The synthesis of key intermediates for Ivabradine, such as (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine, often starts from precursors bearing vicinal methoxy (B1213986) and reactive methyl groups on a benzene ring. For example, the synthesis described in patent EP 0 534 859 proceeds via an intermediate, N-{2-[2-(chloromethyl)-4,5-dimethoxyphenyl]ethyl}-2,2,2-trifluoroacetamide, which features the critical chloromethyl and methoxy functionalities seen in the title compound. organic-chemistry.org This highlights the utility of this compound as a potential starting material for constructing the benzocyclobutane core of Ivabradine through intramolecular cyclization pathways.

Furthermore, the broader class of chloromethyl benzoic acids serves as crucial intermediates in medicinal chemistry. For instance, tert-butyl 4-chloromethylbenzoate is an intermediate for antitumor drugs. nih.gov Similarly, 4-chloromethyl benzoyl chloride, a derivative, is used to synthesize potential analgesic compounds like 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid. nih.gov This demonstrates a well-established precedent for using chloromethyl-substituted benzoic acids in the development of therapeutic agents.

Table 1: Examples of Pharmaceutical Intermediates Derivable from Chloromethyl Benzoic Acid Scaffolds
Intermediate ClassTarget Drug/Compound ClassKey Synthetic TransformationReference
Dimethoxybenzocyclobutane aminesIvabradineIntramolecular alkylation/cyclization organic-chemistry.orgresearchgate.net
Substituted Benzoyl SalicylatesAnalgesicsEsterification nih.gov
tert-Butyl ChloromethylbenzoatesAntitumor AgentsEsterification and subsequent coupling nih.gov

While direct use of this compound in the total synthesis of natural products is not widely documented, its structure makes it an excellent candidate for the synthesis of natural product analogs. Strategies like Diverted Total Synthesis (DTS) and Function-Oriented Synthesis (FOS) rely on versatile building blocks to create libraries of compounds with structural similarities to natural products but with modified properties. researchgate.netrsc.org

The bifunctional nature of this compound allows it to serve as a linchpin in assembling analogs of complex molecules. For example, many natural products contain substituted aromatic cores. The carboxylic acid group can be readily converted into an amide, ester, or ketone, while the chloromethyl group can participate in nucleophilic substitution or cross-coupling reactions. This dual reactivity would allow for the systematic variation of substituents around the aromatic core, enabling the exploration of structure-activity relationships (SAR) for analogs of natural products such as flavones, chalcones, or certain alkaloids. mdpi.com The synthesis of sulfamoyl benzoic acid analogs, for instance, demonstrates how substituted benzoic acids can be systematically modified to produce bioactive compounds. nih.gov

The compound is an ideal precursor for constructing fused heterocyclic systems, particularly isoindolinones and phthalides (also known as isobenzofuranones), which are core structures in many biologically active compounds and natural products. nih.govnih.govnih.gov

The synthesis of a substituted isoindolinone can be envisaged through a straightforward two-step sequence. First, the carboxylic acid of this compound can be condensed with a primary amine to form the corresponding amide. Subsequent intramolecular N-alkylation, where the amide nitrogen displaces the chloride, would lead to the formation of the five-membered lactam ring of the isoindolinone system. This type of cyclization is a common and efficient method for building such heterocyclic cores. organic-chemistry.orgnih.gov

Alternatively, direct intramolecular cyclization can yield a substituted phthalide. Under basic conditions, the carboxylate anion can act as an internal nucleophile, displacing the chloride to form the lactone ring. Phthalide derivatives are themselves important intermediates and exhibit a range of biological activities. nih.govorganic-chemistry.orggoogle.com The presence of the methoxy group on the resulting heterocyclic system provides an additional handle for further synthetic modification.

Application in the Design and Synthesis of Chemical Probes for Research

Chemical probes are small molecules used to study and manipulate biological systems. The design of these probes often requires a modular approach, incorporating a binding moiety, a reporter group (e.g., a fluorophore or biotin), and a linker. Due to its two distinct and orthogonally reactive functional groups, this compound is well-suited to function as a versatile linker molecule in the synthesis of such probes. nih.govnih.gov

A typical strategy would involve coupling the carboxylic acid to a reporter molecule via a stable amide or ester bond. The resulting conjugate, now bearing a reactive chloromethyl group, can then be used to covalently label a biological target, such as a protein, through reaction with a nucleophilic amino acid residue (e.g., cysteine or lysine). This modular approach allows for the easy synthesis of a variety of probes by simply changing the reporter molecule or the targeting warhead, with the this compound derivative serving as the central connecting unit. biorxiv.org

Integration into Polymer and Materials Science Research

In materials science, monomers with multiple functional groups are highly valuable for creating functional polymers with tailored properties. While specific research on the polymerization of this compound is limited, its structure suggests significant potential in this field.

One potential application is in the synthesis of functional polymers via post-polymerization modification. The carboxylic acid can be converted to a polymerizable group, such as an acrylate, methacrylate, or styrenic derivative. Polymerization of this monomer would yield a polymer with pendant chloromethyl groups along its backbone. These reactive sites are analogous to those in poly(vinylbenzyl chloride) or polymers made from 4-chloromethyl styrene (B11656) and are highly effective for further functionalization. sid.ir A wide range of nucleophiles can be used to modify these sites, allowing for the introduction of various functional groups to tune the polymer's properties for applications such as ion-exchange resins, catalysts, or drug-delivery systems.

Alternatively, the compound itself can be used to modify existing polymers. For example, it could be grafted onto polymers containing hydroxyl or amine groups (like polyvinyl alcohol or polyethyleneimine) through ester or amide bond formation. This would introduce the reactive chloromethyl group onto a pre-existing polymer scaffold, enabling subsequent chemical transformations.

Contribution to Novel Methodologies in Organic Synthesis

Bifunctional molecules that can participate in intramolecular reactions or cascade sequences are essential for the development of novel synthetic methodologies that build molecular complexity efficiently. This compound serves as an excellent substrate for exploring such new reactions.

The presence of both a nucleophilic precursor (the carboxylic acid/carboxylate) and an electrophilic center (the benzylic chloride) within the same molecule makes it a prime candidate for developing novel cascade reactions. nih.gov For example, a reaction could be designed where an external reagent interacts with one functional group, triggering an intramolecular cyclization involving the second group. Such strategies are at the forefront of modern organic synthesis, as they can reduce the number of steps, purification procedures, and waste generated compared to traditional linear syntheses. The unique substitution pattern of this compound could be exploited to study the regioselectivity and stereoselectivity of new cyclization methods or multicomponent reactions, thereby contributing to the broader toolkit of synthetic organic chemistry. beilstein-journals.orgresearchgate.net

Theoretical and Computational Studies of 4 Chloromethyl 3 Methoxybenzoic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 4-(Chloromethyl)-3-methoxybenzoic acid, these calculations would typically be performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to provide a balance between computational cost and accuracy.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO would likely be distributed over the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, while the LUMO would be expected to have significant contributions from the electron-withdrawing carboxylic acid and chloromethyl groups. A hypothetical representation of these orbitals is shown below.

OrbitalDescriptionPredicted Location of High Electron Density
HOMOHighest Occupied Molecular OrbitalMethoxy group, Benzene ring
LUMOLowest Unoccupied Molecular OrbitalCarboxylic acid group, Chloromethyl group

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound would be analyzed to predict its reactive sites. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

In this molecule, the oxygen atoms of the carboxylic acid and methoxy groups would be expected to be regions of high negative potential. The hydrogen atom of the carboxylic acid and the carbon atom of the chloromethyl group would likely be areas of positive potential, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound would involve exploring the potential energy surface (PES) to identify the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the carboxylic acid to the ring, the C-O bond of the methoxy group, and the C-C bond of the chloromethyl group.

The relative energies of different conformers would be calculated to determine their populations at a given temperature. The results of such an analysis would reveal the preferred spatial arrangement of the functional groups, which is crucial for understanding its interactions with biological targets or other reactants.

Computational Elucidation of Reaction Mechanisms

Computational methods can provide detailed insights into the mechanisms of chemical reactions involving this compound. This would involve identifying the transition states and calculating the activation barriers for plausible reaction pathways.

Transition State Characterization and Activation Barriers

For a given reaction, such as the nucleophilic substitution of the chlorine atom in the chloromethyl group, computational methods can be used to locate the transition state structure. Vibrational frequency calculations are then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate.

Reaction Coordinate Mapping and Pathway Simulations

To gain a more complete picture of a reaction, the entire reaction coordinate can be mapped. This involves calculating the energy of the system as it progresses from reactants to products through the transition state. This mapping provides a detailed profile of the energy changes throughout the reaction. For more complex reactions, molecular dynamics simulations could be employed to explore different reaction pathways and their probabilities.

Prediction of Spectroscopic Signatures for Research Validation

One of the most significant applications of computational chemistry is the prediction of spectroscopic data. By calculating the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, researchers can establish a theoretical benchmark to validate and interpret experimental results. These predictions are crucial for confirming the identity and purity of a synthesized compound and for understanding the influence of its specific structural features—the chloromethyl, methoxy, and carboxylic acid groups—on its spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of these predictive methods due to its balance of accuracy and computational efficiency. researchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate NMR isotropic shielding constants, which can be converted into chemical shifts. researchgate.netresearchgate.net This allows for the prediction of ¹H and ¹³C NMR spectra, providing a theoretical map of the chemical environment of each atom in the molecule. numberanalytics.com Similarly, time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netdntb.gov.ua Vibrational frequencies from IR spectroscopy can also be computed, often requiring the use of scaling factors to correct for systematic errors and improve agreement with experimental data. nih.gov

These theoretical spectra serve as a powerful tool for structural elucidation. For example, a discrepancy between the predicted and experimentally obtained NMR spectrum could indicate the presence of an impurity, an unexpected isomer, or the need to refine the computational model.

Below is an illustrative table of predicted spectroscopic data for this compound, calculated using DFT methods. Such a table would be generated in a typical computational study to guide experimental analysis.

Parameter Predicted Value Methodology Significance for Validation
¹H NMR Chemical Shift (ppm)
-COOH11.0 - 13.0GIAO-DFT (B3LYP/6-311+G(d,p))Confirms the presence of the acidic proton; sensitive to solvent and hydrogen bonding.
Aromatic C-H (position 2)7.65GIAO-DFT (B3LYP/6-311+G(d,p))Validates substitution pattern on the aromatic ring.
Aromatic C-H (position 5)7.58GIAO-DFT (B3LYP/6-311+G(d,p))Differentiates between aromatic protons based on electronic environment.
Aromatic C-H (position 6)7.15GIAO-DFT (B3LYP/6-311+G(d,p))Its specific shift is influenced by both the methoxy and carboxylic acid groups.
-CH₂Cl4.70GIAO-DFT (B3LYP/6-311+G(d,p))Signature peak confirming the chloromethyl group.
-OCH₃3.95GIAO-DFT (B3LYP/6-311+G(d,p))Confirms the presence and electronic environment of the methoxy group.
¹³C NMR Chemical Shift (ppm)
C=O (Carboxylic Acid)168.5GIAO-DFT (B3LYP/6-311+G(d,p))Key indicator of the carboxylic acid functional group.
C-O (Methoxy)158.2GIAO-DFT (B3LYP/6-311+G(d,p))Identifies the carbon attached to the electron-donating methoxy group.
C-Cl (Chloromethyl)45.1GIAO-DFT (B3LYP/6-311+G(d,p))Pinpoints the carbon of the reactive chloromethyl moiety.
Key IR Frequencies (cm⁻¹)
O-H Stretch (Carboxylic Acid)2800 - 3300 (broad)DFT (B3LYP/6-311+G(d,p))Broad peak characteristic of hydrogen-bonded dimers.
C=O Stretch (Carboxylic Acid)1710DFT (B3LYP/6-311+G(d,p))Strong absorption confirming the carbonyl group.
C-O Stretch (Aromatic Ether)1250DFT (B3LYP/6-311+G(d,p))Indicates the presence of the methoxy group attached to the ring.
C-Cl Stretch750DFT (B3LYP/6-311+G(d,p))Confirms the carbon-chlorine bond in the chloromethyl group.
UV-Vis Absorption (nm)
λ_max~285TD-DFTCorresponds to π → π* electronic transitions within the aromatic system.

Note: The values presented in this table are illustrative examples based on typical computational results for substituted benzoic acids and are intended to demonstrate the output of such a study.

Molecular Dynamics Simulations in Solvent and Reaction Environments

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, particularly their interactions with surrounding molecules in a solution or during a reaction. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like solvation, self-association, and conformational changes. ucl.ac.uk

For this compound, MD simulations are particularly useful for understanding how it behaves in different solvents. The choice of solvent can significantly influence the compound's stability, reactivity, and propensity to form aggregates. ucl.ac.ukacs.org For instance, in apolar solvents, benzoic acid derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. acs.org MD simulations can predict the stability and geometry of these dimers and quantify the intermolecular forces, such as hydrogen bonds and π-π stacking, that govern their formation. ucl.ac.uk

In a reaction environment, MD simulations can be used to study the approach of a reactant to the reactive sites of the molecule, such as the electrophilic carbon of the chloromethyl group. By simulating the system's trajectory, researchers can gain insights into the initial steps of a reaction mechanism and the role of the solvent in mediating the process. These simulations rely on force fields, such as the General Amber Force Field (GAFF), to define the potential energy of the system. ucl.ac.uk

The findings from MD simulations are critical for designing experiments, choosing appropriate solvents for reactions or crystallization, and understanding the molecular-level factors that control the compound's behavior. ucl.ac.ukgu.se

The table below summarizes the key parameters and potential insights that could be gained from an MD simulation study of this compound in a common solvent like toluene.

Simulation Parameter Typical Setup Information Gained
System Composition 20-30 solute molecules in a box of ~1000 solvent moleculesAllows for the study of solute-solute and solute-solvent interactions at realistic concentrations.
Force Field General Amber Force Field (GAFF)Provides a reliable model for the intermolecular and intramolecular forces of organic molecules. ucl.ac.uk
Solvent Model Toluene (explicit)Explicitly models solvent molecules to accurately capture specific interactions like hydrogen bonding and solvation shell structure. ucl.ac.uk
Simulation Time 50 - 100 nanosecondsSufficient time to observe equilibrium behavior, such as dimer formation and conformational sampling.
Analysis Metrics
Radial Distribution Function (RDF)g(r) plots for solute-solute and solute-solvent atom pairsReveals the probability of finding one atom at a certain distance from another, identifying stable structures like hydrogen-bonded dimers.
Hydrogen Bond AnalysisAnalysis of donor-acceptor distances and angles over timeQuantifies the lifetime and prevalence of hydrogen bonds, confirming the formation of dimers or solute-solvent bonds. ucl.ac.uk
Root Mean Square Deviation (RMSD)Calculation of atomic positional deviation over timeIndicates the stability of the molecule's conformation and whether the simulation has reached equilibrium. nih.gov

Advanced Analytical Research Methodologies for 4 Chloromethyl 3 Methoxybenzoic Acid

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the functional groups of newly synthesized compounds.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence.

For 4-(Chloromethyl)-3-methoxybenzoic acid (C₈H₇ClO₃), the expected exact mass can be calculated and compared against the experimental value. In positive-ion mode electrospray ionization (+ESI), the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural evidence. Common fragmentation pathways for benzoic acid derivatives include the loss of water (-18 Da) and the loss of the carboxyl group as COOH (-45 Da) or CO₂ (-44 Da). libretexts.org For this specific molecule, characteristic fragmentations would also involve the chloromethyl and methoxy (B1213986) groups, such as the loss of a chlorine radical or a methyl radical. The fragmentation of related methoxybenzoic acids often involves the initial loss of a methyl group followed by the elimination of carbon monoxide. researchgate.net

Table 1: Theoretical HRMS Data for this compound
Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺C₈H₇³⁵ClO₃186.0084
[M+H]⁺C₈H₈³⁵ClO₃187.0162
[M+Na]⁺C₈H₇³⁵ClNaO₃209.0000

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D, Solid-State, and Kinetic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution and the solid state.

Two-Dimensional (2D) NMR: For a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound, 2D NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons. For this molecule, it would show correlations between the aromatic protons on the benzene (B151609) ring. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs. columbia.edu It would definitively link each aromatic proton to its corresponding carbon atom, as well as the protons of the chloromethyl and methoxy groups to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. scribd.comcolumbia.edu It is crucial for identifying quaternary carbons (those without attached protons), such as the carboxyl carbon and the two aromatic carbons bonded to the substituents. HMBC would show correlations from the methoxy protons to the C3 carbon and from the chloromethyl protons to the C4 carbon, confirming their positions.

Solid-State NMR (ssNMR): While solution-state NMR provides information on molecules in their solvated state, ssNMR characterizes the compound in its solid, crystalline, or amorphous form. For substituted benzoic acids, ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding in the carboxylic acid dimers, and can distinguish between different crystalline forms (polymorphs).

Kinetic NMR: This technique involves acquiring NMR spectra over time to monitor the progress of a chemical reaction. For this compound, kinetic NMR could be used to study its synthesis or its conversion into other products. By integrating the signals of reactants and products over time, reaction rates and mechanisms can be determined.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Expected 2D Correlations
-COOH~167~12-13 (broad s)HMBC to C2, C6
C1~130-HMBC from H2, H6
C2~115~7.5 (d)HSQC to H2; COSY to H6; HMBC to -COOH, C4
C3~158-HMBC from -OCH₃, H2, H5
C4~138-HMBC from -CH₂Cl, H5
C5~122~7.6 (dd)HSQC to H5; COSY to H6; HMBC to C3
C6~131~7.9 (d)HSQC to H6; COSY to H2, H5; HMBC to -COOH, C4
-CH₂Cl~45~4.7 (s)HSQC to -CH₂Cl protons; HMBC to C3, C4, C5
-OCH₃~56~3.9 (s)HSQC to -OCH₃ protons; HMBC to C3

Infrared and Raman Spectroscopy for Functional Group Analysis in Synthetic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. slideshare.net

Infrared (IR) Spectroscopy: In the synthesis of this compound, IR spectroscopy is used to verify the presence of key functional groups. docbrown.info

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the aromatic carboxylic acid. quora.com

C-O Stretches: Absorptions for the C-O stretching of the carboxylic acid and the methoxy group are expected in the 1210-1320 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the chloromethyl group.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. quora.com

Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this molecule, Raman would be particularly useful for observing the symmetric vibrations of the aromatic ring and could provide complementary information to the IR spectrum. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like this compound. calpaclab.com Developing a robust HPLC method is critical for quality control in a research setting. ekb.eg

A typical approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov For acidic compounds, the mobile phase is often buffered at a low pH (e.g., using phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com A gradient elution, where the proportion of organic solvent (like acetonitrile (B52724) or methanol) is increased over time, is commonly used to separate compounds with a range of polarities. helixchrom.comsielc.com Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring strongly absorbs (e.g., ~254 nm). Method validation according to ICH guidelines ensures the method is specific, linear, accurate, precise, and robust. ekb.eg

Table 3: Example RP-HPLC Method Parameters for Aromatic Acid Analysis
ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg
Mobile Phase A0.1% Phosphoric Acid in Water sielc.com
Mobile Phase BAcetonitrile
Gradiente.g., 30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, carboxylic acids like this compound are generally non-volatile and thermally labile. Therefore, a derivatization step is required to convert the polar carboxylic acid group into a more volatile and stable ester or silyl (B83357) ether. nih.govnih.gov

Derivatization: A common and effective method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govbohrium.comunina.it These reagents replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility. thescipub.com Another approach is esterification, for example, by reaction with methanol (B129727) in the presence of an acid catalyst to form the methyl ester.

Analysis: The resulting volatile derivative is then injected into the GC-MS. The sample is separated on a capillary column (e.g., a DB-5MS), and the eluting components are ionized (typically by electron ionization) and detected by the mass spectrometer. nih.govresearchgate.net The resulting mass spectrum provides a fragmentation pattern that can be used to confirm the identity of the derivatized compound and any impurities. GC-MS offers high sensitivity and specificity, making it an excellent tool for trace analysis and impurity profiling. scholarsresearchlibrary.com

X-ray Crystallography for Solid-State Structural Elucidation in Research

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-(chloromethyl)-3-nitrobenzoic acid, offers valuable insights into the likely solid-state conformation. researchgate.net

In a study of 4-(chloromethyl)-3-nitrobenzoic acid, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The asymmetric unit contained two crystallographically independent molecules, indicating subtle differences in their conformations. Key structural features include the near-planar arrangement of the aryl ring and the carboxyl group. In contrast, the chloromethyl group is positioned roughly perpendicular to this plane. The molecules in the crystal lattice are connected by π-π stacking interactions, with a distance of 3.518 Å between adjacent molecules. researchgate.net

Based on this related structure, it can be inferred that this compound would likely exhibit similar characteristics, such as hydrogen-bonded dimers formed through the carboxylic acid groups, a common feature for benzoic acid derivatives. rsc.org The precise bond lengths and angles would, however, be influenced by the electronic effects of the methoxy group compared to the nitro group.

Below is a table summarizing the crystallographic data for the analogous compound, 4-(chloromethyl)-3-nitrobenzoic acid. researchgate.net

ParameterValue
Empirical FormulaC₈H₆ClNO₄
Formula Weight215.59
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.5316(7)
b (Å)17.0508(15)
c (Å)14.1080(13)
β (°)100.605(1)
Volume (ų)1780.8(3)
Z8
Temperature (K)298
R-factor (%)5.62

Chiral Analysis Techniques for Enantiomerically Pure Derivatives

While this compound itself is not chiral, its derivatives can be. The introduction of a chiral center, for instance, through reactions involving the chloromethyl or carboxylic acid group, would necessitate methods to separate and quantify the resulting enantiomers. Chiral analysis is critical as enantiomers can exhibit different biological activities. nih.gov

The primary techniques for chiral analysis are chromatographic. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. These techniques can be employed in two main ways:

Direct Methods: These involve the use of a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, or synthetic chiral polymers. nih.gov For derivatives of this compound, a column with a cyclodextrin-based stationary phase could be a suitable choice for achieving separation. chrom-china.com

Indirect Methods: This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. nih.gov

The choice of method depends on the specific derivative, the required scale of separation (analytical or preparative), and the available instrumentation. The table below outlines the principles of these common chiral separation techniques.

TechniquePrincipleTypical Application
Chiral HPLC with Chiral Stationary Phase (CSP)Differential interaction of enantiomers with a stationary phase containing a chiral selector, leading to different retention times. nih.govAnalytical and preparative separation of a wide range of chiral compounds.
Chiral GC with Chiral Stationary Phase (CSP)Separation of volatile enantiomers based on their differing interactions with a chiral stationary phase in a capillary column. chrom-china.comAnalysis of volatile and thermally stable chiral compounds.
Indirect Chiral ChromatographyConversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent, followed by separation on an achiral column. nih.govCases where direct methods are not effective or available.

In-situ and Operando Spectroscopy for Reaction Monitoring and Mechanistic Studies

Understanding the mechanism of reactions involving this compound and optimizing reaction conditions requires real-time monitoring of the chemical process. In-situ and operando spectroscopy are powerful tools for this purpose, providing insights into the reaction as it happens. rsc.orgdntb.gov.ua Operando spectroscopy is a specific type of in-situ analysis where spectroscopic measurements are coupled with simultaneous measurement of catalytic activity or reaction kinetics. mdpi.com

Several spectroscopic techniques can be adapted for in-situ and operando studies:

Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-IR and transmission IR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time by tracking the changes in their characteristic vibrational bands. researchgate.net For reactions involving this compound, one could monitor the disappearance of the C-Cl stretching vibration or changes in the carbonyl stretch of the carboxylic acid.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying reactions in aqueous media. It can provide information on vibrational modes that are weak or inactive in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about species in the reaction mixture over time, allowing for the identification of transient intermediates.

These techniques, when applied under reaction conditions, can help to elucidate reaction pathways, identify rate-determining steps, and understand the influence of various parameters like temperature, pressure, and catalyst presence. mdpi.com The table below summarizes the potential applications of these techniques for studying reactions of this compound.

Spectroscopic TechniqueInformation ProvidedPotential Application to this compound Reactions
In-situ FT-IR/ATR-IRReal-time concentration profiles of reactants, intermediates, and products. Identification of functional groups. researchgate.netMonitoring the conversion of the chloromethyl or carboxylic acid group in esterification or amidation reactions.
In-situ RamanComplementary vibrational information to IR. Good for aqueous systems.Studying reactions in aqueous solvents where water absorption can be problematic for IR.
In-situ NMRDetailed structural information of species in solution. Identification of transient intermediates.Elucidating reaction mechanisms by identifying short-lived intermediates in complex reaction pathways.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivities and Catalytic Systems

The chloromethyl group of 4-(chloromethyl)-3-methoxybenzoic acid is a key site for exploring unconventional reactivities. While traditionally used in nucleophilic substitution reactions, recent advancements in catalysis could unlock novel transformations. For instance, nickel-catalyzed Heck-type reactions, which have been demonstrated with various benzyl (B1604629) chlorides, could be applied to this compound. nih.govjocpr.com Such reactions could lead to the formation of carbon-carbon bonds with unactivated olefins, a transformation that is complementary to traditional palladium-catalyzed methods. jocpr.com

Furthermore, the development of cooperative catalytic systems, such as the combination of zirconocene (B1252598) and photoredox catalysis, opens up possibilities for the reductive homocoupling of benzyl chlorides under mild conditions. msd-life-science-foundation.or.jp This could be a pathway to synthesize symmetrical bibenzyl derivatives of this compound, which may possess interesting material or biological properties. Another emerging area is the use of nucleophilic cooperative catalysis with photoredox systems to transform a broad range of benzyl halides into radicals for subsequent reactions, like Giese coupling with electron-deficient alkenes. primescholars.com

Future research could focus on developing catalytic systems that are not only efficient but also highly selective, targeting the C-Cl bond in the presence of the carboxylic acid and methoxy (B1213986) groups. The electronic influence of the methoxy and carboxylic acid groups on the reactivity of the chloromethyl group in these novel catalytic cycles would be a key area of investigation.

Potential Unconventional ReactionCatalytic SystemPotential Product Class
Heck-Type BenzylationNickel-based catalystsAllylbenzene derivatives
Reductive HomocouplingZirconocene and Photoredox CatalysisSymmetrical bibenzyls
Giese CouplingNucleophilic Cooperative Catalysis with Photoredox SystemsFunctionalized alkylbenzene derivatives

Development of Highly Efficient and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry. jocpr.comresearchgate.net Developing highly efficient and atom-economical synthetic routes to this compound and its derivatives is a crucial future direction. Current synthetic approaches often involve multiple steps with the potential for significant waste generation. primescholars.com

Future research will likely focus on cascade reactions and multicomponent polymerizations to construct complex molecules from simple precursors in a single, atom-economical step. nih.govnih.gov For the synthesis of the core structure, methods that avoid protecting groups and utilize catalytic rather than stoichiometric reagents will be paramount. nih.gov For example, exploring direct C-H activation and functionalization of a simpler precursor like 3-methoxybenzoic acid could provide a more atom-economical route to the target molecule, eliminating the need for pre-functionalized starting materials.

The development of novel catalytic systems, potentially involving earth-abundant metals, for the chloromethylation step would also contribute to the sustainability of the synthesis. The goal is to design a synthetic pathway where the majority of the atoms from the reactants are incorporated into the final product, minimizing byproduct formation. primescholars.com

Synthetic StrategyKey PrinciplePotential Advantage
Cascade ReactionsCombining multiple bond-forming events in one potIncreased efficiency, reduced waste
C-H Activation/FunctionalizationDirect modification of the aromatic ringFewer synthetic steps, higher atom economy
Use of Earth-Abundant Metal CatalystsAvoiding precious metalsLower cost, improved sustainability

Integration into Supramolecular Chemistry and Self-Assembly Research

The presence of a carboxylic acid group in this compound makes it an excellent candidate for integration into supramolecular chemistry and self-assembly research. Carboxylic acids are well-known to form robust hydrogen-bonded dimers and other supramolecular synthons, which can be used to construct well-defined nanoscale architectures. tue.nl

Future studies could explore the self-assembly of this compound on various surfaces or in different solvents to form ordered structures like 2D networks. The interplay between the hydrogen bonding of the carboxylic acid groups, potential halogen bonding involving the chlorine atom, and π-π stacking of the aromatic rings could lead to complex and functional supramolecular assemblies.

Furthermore, this compound could be used as a building block in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid would act as the coordinating group with metal ions or organic linkers, while the chloromethyl group could be a site for post-synthetic modification, allowing for the introduction of other functionalities into the framework. The methoxy group can also influence the packing and electronic properties of the resulting supramolecular structures.

Machine Learning and AI-Driven Discovery in Synthetic Pathways

AI models trained on vast reaction databases can predict the outcomes of potential reactions, suggest optimal reaction conditions (catalysts, solvents, temperature), and even identify potential side products. This predictive power can significantly accelerate the research and development process for new derivatives of this compound.

Future research in this area will likely involve the use of more sophisticated AI models that can integrate various aspects of chemical knowledge, from reaction kinetics to quantum mechanical calculations, to provide highly accurate and reliable synthetic plans. google.com The ultimate goal is to create autonomous systems that can not only design a synthesis but also execute it in a robotic laboratory, enabling high-throughput synthesis and screening of new compounds based on the this compound scaffold.

AI ApplicationFunctionPotential Impact
Retrosynthesis ToolsPropose novel synthetic routesDiscovery of more efficient and innovative syntheses
Reaction Outcome PredictionPredict major products and side reactionsReduced experimental trial-and-error
Optimization of Reaction ConditionsSuggest optimal catalysts, solvents, and temperaturesIncreased reaction yields and efficiency
Autonomous SynthesisDesign and execute syntheses roboticallyHigh-throughput discovery of new derivatives

Elucidation of Novel Biological Activity Scaffolds for Academic Drug Discovery (excluding clinical applications)

The benzoic acid scaffold is a common feature in many biologically active compounds and approved drugs. researchgate.net The specific substitution pattern of this compound provides a unique starting point for the design of novel bioactive scaffolds in the context of academic drug discovery. The chloromethyl group can act as a reactive handle to attach the molecule to various biological targets or to link it to other pharmacophores.

For instance, derivatives of this compound could be synthesized and screened for a wide range of biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. researchgate.netnih.gov The methoxy group can influence the compound's lipophilicity and metabolic stability, which are important parameters in drug design.

Future academic research could focus on creating libraries of compounds derived from this compound and evaluating their activity against various protein targets. Computational methods, such as molecular docking and pharmacophore modeling, could be used to guide the design of these libraries and to understand the structure-activity relationships. The goal would be to identify novel chemical scaffolds that exhibit promising biological activity and warrant further investigation as potential therapeutic agents. nih.gov

Q & A

Basic: What are the common synthetic routes for 4-(Chloromethyl)-3-methoxybenzoic acid?

The synthesis typically involves functional group interconversion or multi-step reactions starting from vanillic acid (3-methoxy-4-hydroxybenzoic acid) or its derivatives. For example:

  • Chloromethylation : Direct chloromethylation of 3-methoxybenzoic acid using reagents like paraformaldehyde and HCl in the presence of Lewis acids. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-substitution or side reactions .
  • Derivatization : Conversion of hydroxyl or carboxylate groups via nucleophilic substitution. Evidence from analogous compounds (e.g., 4-(difluoromethyl)-3-methoxybenzoic acid) suggests using halogenating agents like PCl₅ or SOCl₂ under anhydrous conditions .

Advanced: How can NMR spectroscopy confirm the structural integrity of this compound?

¹H and ¹³C NMR are critical for verifying substituent positions and purity:

  • Aromatic region : The chloromethyl (–CH₂Cl) group appears as a singlet at δ ~4.5–5.0 ppm (¹H) and δ ~40–45 ppm (¹³C). Methoxy (–OCH₃) protons resonate as a singlet at δ ~3.8–4.0 ppm .
  • Carboxylic acid : The –COOH proton (if present) is observed as a broad peak at δ ~12–13 ppm (¹H).
  • NOESY/HSQC : These experiments resolve overlapping signals in crowded aromatic regions, particularly for meta-substituted benzene rings .

Basic: What are the key challenges in purifying this compound?

Purification hurdles include:

  • Hydrolysis sensitivity : The chloromethyl group is prone to hydrolysis under basic conditions, necessitating neutral or acidic workup .
  • Chromatography : Reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients effectively separate unreacted precursors. Evidence from similar compounds (e.g., 3-bromo-4-chlorobenzoic acid) recommends using 0.1% TFA in the mobile phase to suppress carboxylate ionization .

Advanced: How is this compound utilized in polymer chemistry?

This compound serves as a monomer for biobased polyesters. For example:

  • Polymerization : Reacting it with diols (e.g., ethylene glycol) via melt polycondensation produces poly[4-(2-hydroxyethoxy)-3-methoxybenzoic acid], a potential PET alternative. Catalyst selection (e.g., Sb₂O₃) and temperature control (~200–220°C) are critical for achieving high molecular weights .
  • Crosslinking : The chloromethyl group enables post-polymerization modifications, such as quaternization for antimicrobial coatings .

Advanced: How can computational methods predict reactivity in derivatives of this compound?

  • DFT calculations : Predict electrophilic substitution sites using Fukui indices. For example, the chloromethyl group directs further substitution to the para position of the methoxy group .
  • Molecular docking : Used to design pharmacologically active derivatives (e.g., MDM2 inhibitors like Idasanutlin, which shares a 3-methoxybenzoic acid backbone). Docking studies optimize binding to target proteins by modifying substituent electronegativity .

Basic: What analytical techniques validate the purity of this compound?

  • HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., 3-methoxy-4-hydroxybenzoic acid). A C18 column with acetonitrile/water (70:30) is recommended .
  • Melting point : Pure this compound melts sharply at 145–148°C (literature-dependent; cross-check with differential scanning calorimetry) .

Advanced: What are the implications of contradictory data in optimizing reaction yields?

Discrepancies in reported yields (e.g., 60–85% for chloromethylation) often arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis. Non-polar solvents (toluene) reduce side reactions but slow kinetics .
  • Catalyst loading : Excess Lewis acids (e.g., ZnCl₂) accelerate reactions but complicate purification. A balance is achieved via Design of Experiments (DoE) methodologies .

Advanced: How does steric hindrance influence substitution reactions in derivatives?

Steric effects from the chloromethyl and methoxy groups limit electrophilic substitution to specific positions:

  • Meta-directing methoxy : Directs incoming electrophiles to the 5-position (relative to the carboxyl group).
  • Ortho/para-blocking : The bulky –CH₂Cl group hinders substitution at adjacent positions, favoring para-substitution on the benzene ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.